molecular formula C12H12O B14411390 (3S)-1-Phenylhex-1-en-5-yn-3-ol CAS No. 83816-51-7

(3S)-1-Phenylhex-1-en-5-yn-3-ol

Katalognummer: B14411390
CAS-Nummer: 83816-51-7
Molekulargewicht: 172.22 g/mol
InChI-Schlüssel: GFEXJIFQSYBITL-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-1-Phenylhex-1-en-5-yn-3-ol is an organic compound with a unique structure that includes a phenyl group, an alkene, and an alkyne

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-Phenylhex-1-en-5-yn-3-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is becoming more common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-1-Phenylhex-1-en-5-yn-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are often used.

    Substitution: Reagents like bromine (Br₂) and iron (Fe) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylhex-1-en-5-yn-3-one, while reduction can produce phenylhex-1-en-5-yn-3-ane .

Wissenschaftliche Forschungsanwendungen

(3S)-1-Phenylhex-1-en-5-yn-3-ol has several scientific research applications:

Wirkmechanismus

The mechanism by which (3S)-1-Phenylhex-1-en-5-yn-3-ol exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S,5S,E)-1,7-Diphenylhept-1-ene-3,5-diol: This compound has a similar structure but includes additional phenyl and hydroxyl groups.

    (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate: Another compound with a similar chiral center but different functional groups.

Uniqueness

(3S)-1-Phenylhex-1-en-5-yn-3-ol is unique due to its combination of a phenyl group, an alkene, and an alkyne, which provides a versatile platform for various chemical reactions and applications .

Eigenschaften

CAS-Nummer

83816-51-7

Molekularformel

C12H12O

Molekulargewicht

172.22 g/mol

IUPAC-Name

(3S)-1-phenylhex-1-en-5-yn-3-ol

InChI

InChI=1S/C12H12O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h1,3-5,7-10,12-13H,6H2/t12-/m0/s1

InChI-Schlüssel

GFEXJIFQSYBITL-LBPRGKRZSA-N

Isomerische SMILES

C#CC[C@@H](C=CC1=CC=CC=C1)O

Kanonische SMILES

C#CCC(C=CC1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.